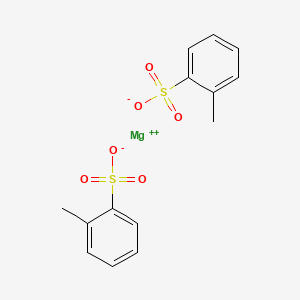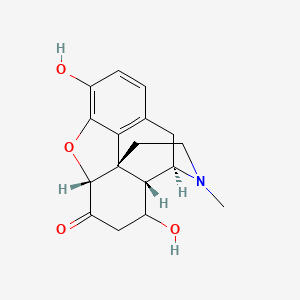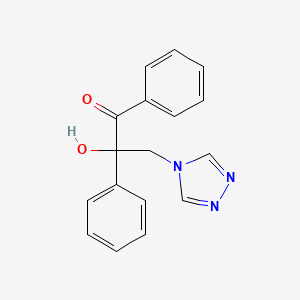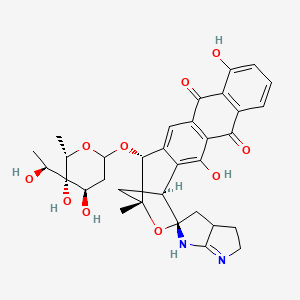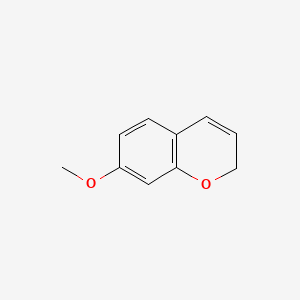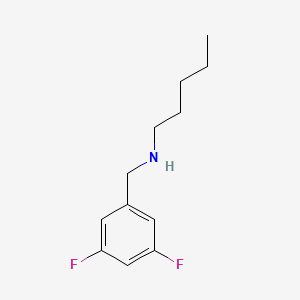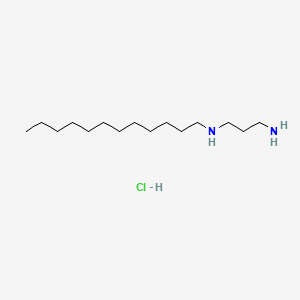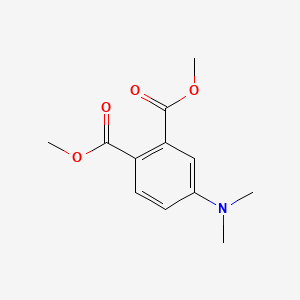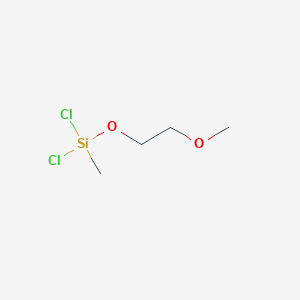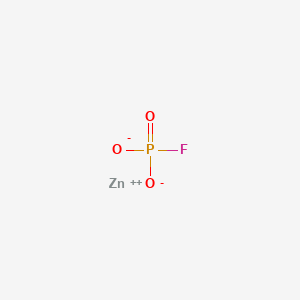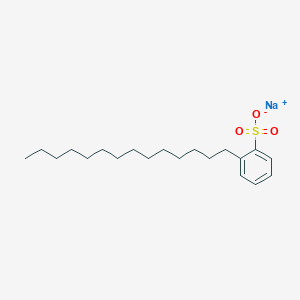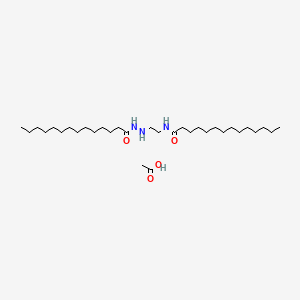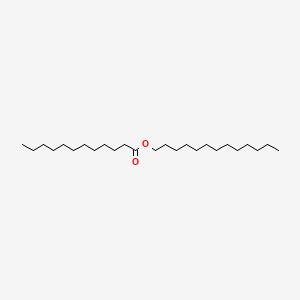
Tridecyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl laurate is an ester compound formed from tridecyl alcohol (1-tridecanol) and lauric acid (dodecanoic acid). It is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin . This compound forms a barrier on the skin that helps to reduce water loss, thereby providing a moisturizing effect .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridecyl laurate is typically synthesized through an esterification reaction between tridecyl alcohol and lauric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
C13H27OH+C12H24O2→C25H50O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. For example, the esterification can be carried out at a temperature of 110°C with a residence time of 5 minutes, using a catalyst like Amberlyst 15 .
Analyse Des Réactions Chimiques
Types of Reactions: Tridecyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tridecyl alcohol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, acid or base catalysts, heat.
Major Products:
Hydrolysis: Tridecyl alcohol and lauric acid.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
Tridecyl laurate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in various skincare products.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Food Industry: Used as a food additive and emulsifier.
Chemical Industry: Employed in the synthesis of other esters and as a lubricant in various applications.
Mécanisme D'action
The primary mechanism of action of tridecyl laurate in cosmetic and pharmaceutical applications is its ability to form a barrier on the skin, reducing water loss and providing a moisturizing effect. This barrier function helps to maintain skin hydration and improve skin texture . In pharmaceutical applications, it can enhance the delivery of active ingredients by improving their solubility and stability.
Comparaison Avec Des Composés Similaires
Methyl laurate: An ester formed from methanol and lauric acid, used in similar applications as tridecyl laurate but with different physical properties.
Sucrose monolaurate: A sugar ester with both hydrophilic and lipophilic properties, used as a surfactant and emulsifier in food and pharmaceutical applications.
Uniqueness: this compound is unique due to its specific combination of tridecyl alcohol and lauric acid, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emollient and skin-conditioning agent in cosmetic formulations .
Propriétés
Numéro CAS |
36665-67-5 |
|---|---|
Formule moléculaire |
C25H50O2 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
tridecyl dodecanoate |
InChI |
InChI=1S/C25H50O2/c1-3-5-7-9-11-13-14-16-18-20-22-24-27-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
INJZMNQWJIWOEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


